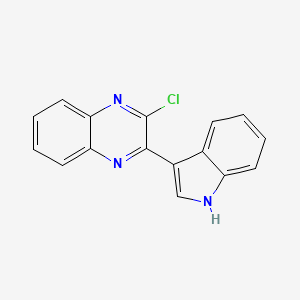

2-Chloro-3-(1H-indol-3-yl)-quinoxaline

CAS No.: 1146080-41-2

Cat. No.: VC3256874

Molecular Formula: C16H10ClN3

Molecular Weight: 279.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1146080-41-2 |

|---|---|

| Molecular Formula | C16H10ClN3 |

| Molecular Weight | 279.72 g/mol |

| IUPAC Name | 2-chloro-3-(1H-indol-3-yl)quinoxaline |

| Standard InChI | InChI=1S/C16H10ClN3/c17-16-15(19-13-7-3-4-8-14(13)20-16)11-9-18-12-6-2-1-5-10(11)12/h1-9,18H |

| Standard InChI Key | DPOWLBZLTOWBQN-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4N=C3Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4N=C3Cl |

Introduction

Chemical Structure and Identity

2-Chloro-3-(1H-indol-3-yl)-quinoxaline (C₁₆H₁₀ClN₃) is a nitrogen-containing heterocyclic compound with a molecular weight of 279.72 g/mol. The structure features a quinoxaline core (benzene ring fused with pyrazine) with a chlorine atom at position 2 and an indole moiety attached at position 3 . This compound is registered in chemical databases with identifiers including PubChem CID 45789044 and CAS Registry Number 1146080-41-2 .

The molecular architecture consists of a planar, aromatic system with three nitrogen atoms: one from the indole NH group and two from the quinoxaline ring system. The chlorine substituent at the C-2 position of the quinoxaline ring represents a key structural feature that contributes to both the compound's reactivity and potential biological activities.

Table 1: Structural Properties of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline

Physical and Chemical Properties

Based on structurally similar indole-quinoxaline derivatives described in the literature, 2-Chloro-3-(1H-indol-3-yl)-quinoxaline likely presents as a crystalline solid with a pale yellow to brown coloration. Compounds with similar structures have demonstrated melting points typically in the range of 180-240°C, suggesting this compound would exhibit comparable thermal properties .

From a chemical perspective, 2-Chloro-3-(1H-indol-3-yl)-quinoxaline possesses several reactive sites. The chlorine atom at position 2 of the quinoxaline ring serves as an excellent leaving group, making it susceptible to nucleophilic aromatic substitution reactions. This reactivity pattern enables the compound to function as a versatile intermediate for further derivatization. Additionally, the indole N-H group provides a site for potential hydrogen bonding interactions and functionalization through N-alkylation or acylation reactions.

The compound is expected to exhibit moderate to good solubility in organic solvents such as dichloromethane, chloroform, acetonitrile, and ethyl acetate, while demonstrating poor solubility in water and highly non-polar solvents. These solubility characteristics can be inferred from the purification methods employed for similar compounds, which typically utilize ethyl acetate/hexane solvent systems for chromatographic separation .

Synthesis Methods

The synthesis of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline can be approached through several routes, as evidenced by the preparation of similar indole-quinoxaline derivatives described in the literature. The most relevant synthetic approach involves the reaction between indole derivatives and halogenated quinoxalines, where selective functionalization occurs.

Based on search results, a specific purification protocol for 2-chloro-3-(1H-indol-3-yl) quinoxaline has been documented: "The compound 2-chloro-3-(1H-indol-3-yl) quinoxaline was purified by column chromatography using 5-7% ethylacetate/hexene to give the desired product" . This indicates that the compound has been successfully synthesized and isolated using standard chromatographic techniques.

For analogous compounds, such as 2-(1H-indol-3-yl) quinoxaline (3aa), a detailed synthesis procedure has been reported:

"The reaction was performed at 1.30 g of 1a (10 mmol) and 1.18 g of 2a (10 mmol) added into the clean 100 mL round bottom flask, acetonitrile was used as a solvent (10 mL), then 840 μl of HCl (35%) was added dropwise at room temperature and the reaction mixture was stirred in an oil bath at 70 °C up to 24 h. After cooling the reaction, it was quenched with water (40 mL), the reaction mixture was extracted with ethyl acetate (70 mL three times) and the combined organic layer was dried over anhydrous Na₂SO₄. Removal of the solvent under reduced pressure, the crude product leftover was purified by column chromatography (hexane: ethyl acetate= 7.5:2.5) using silica gel (100-200 mesh size) and the desired product was obtained (1.15 g) in 47% yield" .

A modified synthesis approach for 2-Chloro-3-(1H-indol-3-yl)-quinoxaline could reasonably involve:

-

Reaction of indole with 2,3-dichloroquinoxaline in the presence of a suitable base

-

Selective substitution at the more reactive C-3 position of the quinoxaline ring

-

Purification by column chromatography using 5-7% ethyl acetate in hexane

Table 2: Comparative Synthesis Conditions for Indole-Quinoxaline Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume